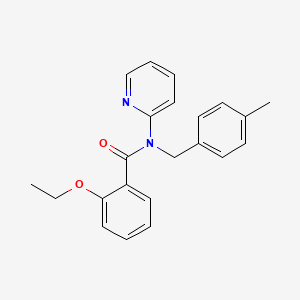![molecular formula C24H28FN3O5S B11345281 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11345281.png)
1-[(2-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonyl group, a morpholine-4-carbonyl group, and a piperidine-4-carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the fluorophenyl intermediate:
Methanesulfonylation: The fluorophenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl derivative.
Coupling with morpholine-4-carbonyl: The methanesulfonyl derivative is coupled with morpholine-4-carbonyl chloride to form the desired intermediate.
Formation of the piperidine-4-carboxamide: Finally, the intermediate is reacted with piperidine-4-carboxylic acid to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include sodium hydroxide and potassium cyanide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways involved in disease processes.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may influence its chemical reactivity and biological activity.
1-[(2-Bromophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide: The presence of a bromine atom can also affect the compound’s properties, including its interactions with biological targets.
1-[(2-Iodophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide: The iodine atom may confer different reactivity and biological effects compared to the fluorine-containing compound.
The uniqueness of 1-[(2-fluorophenyl)methanesulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28FN3O5S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28FN3O5S/c25-21-7-3-1-5-19(21)17-34(31,32)28-11-9-18(10-12-28)23(29)26-22-8-4-2-6-20(22)24(30)27-13-15-33-16-14-27/h1-8,18H,9-17H2,(H,26,29) |
InChI Key |
KEAOSSHUGWXSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11345198.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345199.png)
![N-butyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methylacetamide](/img/structure/B11345200.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11345204.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11345207.png)


![3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11345248.png)

![2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11345258.png)
![Ethyl 2-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11345265.png)
![4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11345270.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11345275.png)
